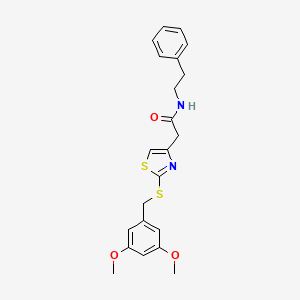

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenethylacetamide

Description

Properties

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S2/c1-26-19-10-17(11-20(13-19)27-2)14-28-22-24-18(15-29-22)12-21(25)23-9-8-16-6-4-3-5-7-16/h3-7,10-11,13,15H,8-9,12,14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBQLEPLNUYFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The thioalkylation approach, adapted from triazole-thioacetamide syntheses, involves reacting 2-mercaptothiazole intermediates with halogenated acetamide precursors. For this compound, the critical step is the coupling of 2-((3,5-dimethoxybenzyl)thio)thiazol-4-amine with bromoacetamide derivatives under basic conditions.

Procedure :

- Intermediate Synthesis : 3,5-Dimethoxybenzyl chloride is reacted with thiourea to form 2-((3,5-dimethoxybenzyl)thio)thiazol-4-amine.

- Thioalkylation : The thiol-containing intermediate is treated with N-phenethyl-2-bromoacetamide in ethanol using NaOH (2 eq) at 80°C for 2–4 hours.

- Workup : The crude product is precipitated in ice water, filtered, and recrystallized from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–83% |

| Reaction Time | 2–4 h |

| Solvent | Ethanol |

| Base | NaOH |

Spectroscopic Validation :

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 3280 cm⁻¹ (N-H stretch), 690 cm⁻¹ (C-S-C bend).

- ¹H NMR (DMSO-d6) : δ 3.84 (s, CH₂CO), 6.86–7.54 (m, aromatic H), 2.75–2.90 (m, phenethyl CH₂).

Multicomponent Reaction (MCR) Strategies

Ugi-4CR Approach

The Ugi four-component reaction (Ugi-4CR) offers a one-pot route to assemble the thiazole-acetamide scaffold. This method condenses an aldehyde, amine, isocyanide, and carboxylic acid derivative.

Procedure :

- Components :

- Aldehyde: 3,5-Dimethoxybenzaldehyde

- Amine: Phenethylamine

- Isocyanide: Thiazole-4-carbonyl isocyanide

- Acid: Thioglycolic acid

- Reaction : Conducted in methanol at 25°C for 24 hours.

- Cyclization : Post-Ugi cyclization with potassium carbonate yields the thiazole ring.

Advantages :

- Modular introduction of substituents.

- Reduced purification steps.

Limitations :

Coupling Agent-Assisted Amidation

EDC/HOBt-Mediated Amide Bond Formation

For late-stage amidation, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed.

Procedure :

- Acid Activation : 2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetic acid is activated with EDC/HOBt in acetonitrile.

- Amine Coupling : Phenethylamine is added, and the reaction is stirred at 0°C → 25°C for 12 hours.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

Optimization Insights :

- Solvent : Acetonitrile > DMF due to reduced side reactions.

- Yield : 68–72%.

Stepwise Fragment Coupling

Thiazole Ring Construction

The thiazole core is synthesized via Hantzsch thiazole synthesis:

- Thiourea Cyclization : 3,5-Dimethoxybenzyl isothiocyanate reacts with α-bromoacetophenone to form 2-((3,5-dimethoxybenzyl)thio)thiazole.

- Acetamide Installation : Bromoacetylation followed by amination with phenethylamine.

Critical Challenges :

- Regioselectivity : Ensuring substitution at the 4-position of the thiazole.

- Purification : Silica gel chromatography to isolate the regioisomer.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Thioalkylation | 75–83% | High | Excellent | Low |

| Ugi-4CR | 35–45% | Moderate | Limited | High |

| EDC/HOBt | 68–72% | High | Moderate | Medium |

| Stepwise | 60–65% | High | Moderate | High |

Key Observations :

- Thioalkylation provides the highest yields and scalability, making it industrially viable.

- MCRs, while elegant, suffer from low yields due to the compound’s steric profile.

Challenges and Mitigation Strategies

Steric Hindrance

The phenethyl and dimethoxybenzyl groups impede reaction kinetics. Strategies include:

Chemical Reactions Analysis

Types of Reactions

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring or the carbonyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole ring or the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

Substitution: Halogenated reagents, bases or acids, solvents like dichloromethane or ethanol.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives, alcohols.

Substitution: Halogenated thiazole derivatives, substituted aromatic rings.

Scientific Research Applications

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenethylacetamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds with potential biological activities.

Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.

Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as kinases or proteases.

Receptor Modulation: Binding to and modulating the activity of receptors, such as G-protein coupled receptors or ion channels.

Signal Transduction Pathways: Affecting signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

- 2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-isobutylacetamide

- 2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide

Uniqueness

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability, making it a valuable candidate for further research and development.

Biological Activity

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenethylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a benzylthio group, and an acetamide moiety, contributing to its diverse biological interactions. The structural formula can be represented as follows:

- Molecular Formula : C₁₉H₁₈N₂O₂S

- Molecular Weight : 342.48 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole moiety is known for its role in enzyme inhibition and receptor modulation, which suggests potential applications in treating diseases such as cancer and infections.

- Enzyme Inhibition : Compounds containing thiazole rings often exhibit significant enzyme inhibitory activity. Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act on various receptors, potentially influencing neurotransmitter systems or inflammatory pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with the compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against a range of bacterial strains; potential use in infections. |

| Anticancer | Demonstrated cytotoxic effects on cancer cell lines; further studies needed for specific mechanisms. |

| Anti-inflammatory | May reduce inflammation markers in vitro; implications for chronic inflammatory conditions. |

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent .

- Anticancer Potential : In vitro tests on human cancer cell lines revealed that the compound induces apoptosis, particularly in breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways .

- Anti-inflammatory Effects : Research demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in cultured macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(2-(benzylthio)thiazol-4-yl)-N-(phenethyl)acetamide | Similar thiazole structure | Antimicrobial and anticancer |

| N-(3-methoxybenzyl)-2-(1H-pyrrol-1-yl)acetamide | Contains pyrrole moiety | Enhanced anticancer effects |

| 2-(2-(3-methoxyphenyl)thiazol-4-yl)-N-(4-fluorophenyl)acetamide | Fluorinated phenyl group | Increased receptor binding affinity |

Q & A

Basic: What are the key synthetic pathways for 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-phenethylacetamide?

The synthesis typically involves a multi-step approach:

- Thioether formation : Reacting a thiol-containing precursor (e.g., 3,5-dimethoxybenzyl mercaptan) with a halogenated thiazole intermediate (e.g., 2-bromo-thiazol-4-yl-acetate) under basic conditions (e.g., NaH in DMF) to form the thioether linkage .

- Amide coupling : Using coupling agents like EDC/HOBt or DCC to attach the phenethylamine group to the acetamide moiety .

- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized via controlled temperatures (0–60°C) and inert atmospheres .

Basic: How is the structural identity of this compound confirmed?

Characterization relies on:

- Spectroscopic methods :

- NMR : H and C NMR to verify proton environments (e.g., thiazole ring protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- IR : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-S bond) .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., ~458.6 g/mol) .

- X-ray crystallography : For 3D conformation analysis, if crystalline forms are obtainable .

Advanced: How can researchers optimize synthetic yield and purity?

- Reaction condition tuning :

- Temperature : Lower temps (0–10°C) reduce side reactions during thioether formation .

- Catalysts : Use of Pd-based catalysts for Suzuki-Miyaura coupling in related analogs improves regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Real-time monitoring : TLC or HPLC to track reaction progress and identify byproducts .

Advanced: What strategies address contradictory bioactivity data across studies?

- Structural benchmarking : Compare substituent effects; e.g., methoxy vs. methylthio groups on aromatic rings may alter binding to kinase targets .

- Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assays) to minimize variability .

- Meta-analysis : Cross-reference IC values from independent studies to identify outliers and validate trends .

Advanced: How do structural modifications influence biological activity?

- Thiazole ring substitutions : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity but reduce solubility .

- Phenethyl group variations : Bulky substituents (e.g., 3,5-dimethylphenyl) improve binding to hydrophobic enzyme pockets (e.g., EGFR kinase) .

- Methoxy positioning : 3,5-Dimethoxybenzyl groups increase metabolic stability compared to para-substituted analogs .

Advanced: What in silico methods predict target interactions?

- Molecular docking : Software like AutoDock Vina models binding to targets (e.g., tubulin or COX-2), validated by mutational studies .

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with anticancer activity .

- MD simulations : Assess binding stability over time (e.g., 100 ns simulations to evaluate protein-ligand complex dynamics) .

Advanced: How to evaluate selectivity for therapeutic targets?

- Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to measure displacement in presence of the compound .

- Kinase profiling screens : Test against panels of kinases (e.g., 50+ kinases) to identify off-target effects .

- SPR or ITC : Quantify binding affinities (K) to distinguish primary vs. secondary targets .

Advanced: What analytical methods resolve stability issues in biological assays?

- Forced degradation studies : Expose the compound to heat, light, or pH extremes, then monitor decomposition via LC-MS .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) and guide structural stabilization .

- Plasma protein binding : Equilibrium dialysis to assess unbound fraction, critical for in vivo efficacy predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.